Fenamole
Description
Historical Context and Evolution of Fenamole in Chemical and Pharmaceutical Research
The broader family of tetrazole derivatives, first synthesized in 1885, saw a surge in research interest from the 1950s onwards. nih.gov This was driven by the discovery of their diverse applications across medicine, agriculture, and materials science. researchgate.net Many tetrazole-containing compounds have been investigated for a wide range of biological activities, including as antihypertensive, antiallergic, antibiotic, and anticonvulsant agents. researchgate.netresearchgate.net The tetrazole group is often used in medicinal chemistry as a bioisostere for the carboxylic acid group. nih.govresearchgate.net
Rationale for Contemporary this compound Research
The rationale for any contemporary research into this compound would likely stem from the established biological activities of the broader phenyltetrazole and 5-aminotetrazole (B145819) classes. These compounds are known to exhibit a range of biological effects, including anti-inflammatory, antibacterial, antifungal, anticancer, and antiviral properties. researchgate.netresearchgate.net Specifically, some research has indicated that this compound has been investigated for supportive care in relation to side effects and dental plaque.
The versatility of the 5-aminotetrazole scaffold makes it a valuable building block in the synthesis of more complex molecules. researchgate.net Research into derivatives of 5-aminotetrazole has been aimed at developing new therapeutic agents, for instance, by linking them to other active molecules like 5-fluorouracil (B62378) for potential anticancer applications. tandfonline.com Therefore, any current interest in this compound would likely be in its potential as a scaffold for new drug discovery or in exploring its own, as yet under-documented, biological activities.
Overview of Current Research Trajectories and Gaps for this compound
Current research trajectories for compounds structurally related to this compound are diverse. The synthesis of novel phenyltetrazole derivatives continues to be an active area of research, with studies exploring their potential as anticancer agents, inhibitors of enzymes like xanthine (B1682287) oxidoreductase, and as corrosion inhibitors. nih.govnih.govresearchgate.net Similarly, 5-aminotetrazole derivatives are being investigated for a range of applications, from energetic materials to new pharmaceuticals. nih.gov
However, a significant gap exists in the academic literature specifically concerning this compound. There is a lack of published studies on its mechanism of action, comprehensive biological activity screening, and potential therapeutic applications. The contemporary research landscape is dominated by studies on other, more extensively investigated tetrazole derivatives. This indicates that this compound remains a largely unexplored molecule, and its potential contributions to chemical and pharmaceutical science are yet to be determined.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-phenyltetrazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N5/c8-7-9-10-11-12(7)6-4-2-1-3-5-6/h1-5H,(H2,8,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULIDRMKBVYYVIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4048694 | |
| Record name | Fenamol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4048694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5467-78-7 | |
| Record name | Fenamole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5467-78-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fenamole [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005467787 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fenamole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12506 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | FENAMOLE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25413 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Fenamol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4048694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Fenamole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.346 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | FENAMOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K4H264PBQ7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Chemical Synthesis and Derivatization of Fenamole
Derivatization Strategies for Structural Modification of Fenamole
Synthesis of this compound Prodrugs and Conjugates
This compound (PubChem CID: 21640) has been identified within various patent literature as a pharmaceutical agent amenable to derivatization into prodrugs and conjugates, primarily to enhance its therapeutic properties or delivery characteristics. While this compound is listed as a potential candidate, detailed research findings and specific synthetic methodologies for the direct synthesis of this compound prodrugs or conjugates are not extensively elaborated in the provided search results googleapis.comgoogle.comgoogle.comgoogleapis.comgoogle.comgoogleapis.com.
General approaches to drug derivatization, which could theoretically be applied to compounds like this compound, involve modifying functional groups to alter properties such as solubility, stability, or targeting. For instance, common derivatization techniques include alkylation, acylation, and silylation, often employed to improve volatility, temperature stability, or detectability for analytical purposes psu.edujfda-online.comsigmaaldrich.com. In the context of prodrugs, strategies often focus on creating a transient, inactive form of the drug that can be converted into the active parent compound in vivo through enzymatic or chemical hydrolysis google.comgoogleapis.comnih.govresearchgate.netnih.gov. Conjugation, on the other hand, typically involves covalently linking the drug to another molecule, such as a polymer or a fatty acid, to achieve specific delivery or pharmacokinetic profiles googleapis.comgoogle.comgoogle.comgoogleapis.com.
Several patents mention this compound as a compound that can be incorporated into broader conjugate or prodrug strategies. For example:
Polyacetal polymers have been described for conjugation with various agents, including this compound, to form agent-linked polymers. The general synthesis involves activating a functional group on the agent (e.g., a carboxylic acid activated by DIC in the presence of TEA) to facilitate attachment to the polymer google.com.
Fatty acid-pharmaceutical agent conjugates, such as those involving docosahexaenoic acid (DHA), have been proposed to enhance drug delivery. This compound is listed among numerous pharmaceutical agents that could potentially form such conjugates google.comgoogleapis.com. The synthesis of such conjugates, as exemplified with Taxotere, typically involves mixing the pharmaceutical agent with reagents like 4-dimethylaminopyridine (B28879) and dicyclohexylcarbodiimide (B1669883) in an inert solvent google.com.
this compound has also been cited in the context of water-soluble prodrugs, particularly nitrogen-containing esters, which aim to improve solubility and hydrolytic stability for compounds like chloramphenicol (B1208) and thiamphenicol (B1682257) analogs google.comgoogleapis.com. These prodrugs are designed to release the active compound under specific physiological conditions, such as enzymatic action or pH changes in the gastric tract googleapis.com.
While these references indicate this compound's potential for inclusion in various derivatization strategies, specific detailed synthetic protocols, reaction conditions, yields, or characterization data for this compound prodrugs or conjugates are not provided in the publicly available snippets. Therefore, detailed research findings or data tables specific to the synthesis of this compound prodrugs and conjugates cannot be generated based on the current information.
Molecular Pharmacology of Fenamole
Elucidation of Fenamole's Mechanisms of Action at the Molecular Level
Despite its identification and presence in various chemical and patent databases, detailed research findings specifically elucidating this compound's precise mechanisms of action at the molecular level are limited in the available literature.
Specific data regarding this compound's direct receptor binding affinities or detailed ligand-target interaction profiles are not extensively documented in the provided search results epo.orggoogle.com. While this compound is mentioned in broad lists of compounds, often in the context of potential therapeutic agents, the specific receptors it targets or the nature of its interactions (e.g., agonism, antagonism) are not clearly defined epo.orggoogle.com.pg.
The available information does not provide specific enzymatic modulation or inhibition profiles for this compound nih.govnih.govbiorxiv.orggoogle.com. This compound has been listed among various compounds in patent literature, some of which are described as anti-inflammatory agents, but without specifying this compound's direct enzymatic targets or its inhibitory constants (e.g., IC50 values) epo.orggoogleapis.com.
Direct evidence detailing this compound's specific perturbations of cellular signaling pathways is not explicitly provided in the search results epo.org. However, this compound's levels have been observed to change in biological contexts, suggesting its involvement in physiological processes. For instance, this compound levels were found to be altered in offspring after ischemic stroke in mice, with significant differences observed based on maternal diet and offspring sex biorxiv.orgbiorxiv.orgnih.gov. While these studies indicate a biological effect, they also highlight that the "mechanism and molecular pathway are not clear" and require further investigation biorxiv.orgnih.gov.
Table 2: this compound Metabolite Levels in Mouse Fecal Samples (4 Weeks Post-Stroke)
| Group (Maternal Diet) | Sex | This compound Level (Mean ± SEM) | p-value (Sex Difference) | p-value (Diet Effect) |
| Control Diet (CD) | Female | 5.89 ± 0.14 | n.s. | 0.03 |
| Male | 6.46 ± 0.12 | |||
| Folic Acid Deficient Diet (FADD) | Female | 6.52 ± 0.067 | n.s. | 0.03 |
| Male | 5.92 ± 0.058 | |||
| Choline Deficient Diet (ChDD) | Female | 6.12 ± 0.085 | n.s. | 0.03 |
| Male | 6.37 ± 0.042 | |||
| *Data extracted from nih.gov. n.s. indicates not significant (p > 0.05). |
Information specifically detailing this compound's modulation of ion channels or its direct interactions with biological membranes is not explicitly available in the provided search results epo.org. While some compounds are known to affect ion channels or membrane permeability, direct evidence linking this compound to these mechanisms is not presented epo.orgresearchgate.net.
Investigations into this compound's Interaction with Biological Macromolecules (e.g., Proteins, Nucleic Acids)
Comprehensive investigations into this compound's direct and specific interactions with biological macromolecules such as proteins or nucleic acids are not detailed in the provided search results ethernet.edu.et. While general discussions on drug-macromolecule interactions exist, specific studies or findings involving this compound are not reported google.comnasa.govjustia.com.
Molecular Basis of this compound's Specific Biological Activities
This compound has been mentioned in the context of supportive care for side effects and dental plaque drugbank.com. Furthermore, as highlighted in Section 3.1.3, its levels are affected in mouse models of ischemic stroke, suggesting a role in metabolic or neuroprotective responses biorxiv.orgbiorxiv.orgnih.gov. However, the precise molecular basis underlying these observed biological activities, such as the specific proteins or pathways through which this compound exerts its effects, is not clearly elucidated in the available information uni.ludrugbank.comnih.govnih.govepo.orggoogle.com. Further research is indicated to clarify the specific molecular mechanisms responsible for this compound's biological activities biorxiv.orgnih.gov.
Preclinical Pharmacokinetic and Pharmacodynamic Research on Fenamole
Absorption, Distribution, Metabolism, and Excretion (ADME) Research Methodologies for Fenamole
ADME studies are fundamental to characterizing a drug candidate's disposition in the body. This involves assessing how the compound is absorbed, distributed to tissues, metabolized, and ultimately excreted porsolt.comuni-konstanz.debiocompare.com.
In vitro ADME profiling provides early insights into a compound's properties, guiding the selection of promising candidates sygnaturediscovery.comnih.gov. These studies utilize various cellular and subcellular systems to predict a drug candidate's bioavailability, stability, and metabolic fate sygnaturediscovery.com. Common in vitro assays include:
Permeability Assays: These assess a compound's ability to cross biological membranes, often using cell lines like Caco-2 for gastrointestinal permeability or Parallel Artificial Membrane Permeability Assay (PAMPA) for blood-brain barrier (BBB) permeability scilifelab.seenamine.netmdpi.com.
Metabolic Stability Assays: These evaluate how quickly a compound is metabolized, typically in liver microsomes, S9 fractions, or hepatocytes from various species (e.g., human, rat, mouse) biocompare.comnih.govscilifelab.seenamine.net. This helps identify metabolic "soft spots" in the compound mdpi.com.
Protein Binding Assays: These determine the extent to which a compound binds to plasma proteins, which influences its free concentration and distribution scilifelab.seenamine.net.
Enzyme Inhibition Assays: Specifically, cytochrome P450 (CYP450) inhibition assays are crucial for predicting potential drug-drug interactions nih.govenamine.net.
Solubility Profiling: Assessing aqueous solubility is vital as poor solubility can negatively impact absorption and bioavailability sygnaturediscovery.comenamine.netmdpi.com.
In vivo pharmacokinetic studies in animal models (e.g., mice, rats, dogs) provide a more comprehensive understanding of a compound's ADME properties within a living system nih.govporsolt.comaurigeneservices.comadmescope.comnih.govmdpi.com. These studies are essential for elucidating the complex biological interactions that control drug concentrations at the site of action nih.gov.
Study Design: Typically, compounds are administered via various routes (e.g., oral, intravenous) to determine parameters like oral bioavailability admescope.com. Single-dose and repeated-dose studies are conducted, with blood samples collected over time to measure drug concentrations allucent.comadmescope.com.
Pharmacokinetic Parameters: Key parameters derived from in vivo PK studies include peak plasma concentration (Cmax), time to reach Cmax (Tmax), area under the curve (AUC), clearance, and half-life biocompare.comaurigeneservices.comadmescope.com. These parameters help define the exposure of the drug in the body allucent.comaurigeneservices.com.
Tissue Distribution and Excretion Studies: More advanced studies may involve collecting various tissues to analyze drug concentrations, cannulating bile ducts for biliary excretion, and using metabolic cages to collect urine and feces for analyzing eliminated compounds and metabolites admescope.com.
For this compound, specific in vivo pharmacokinetic data from animal models, including its Cmax, Tmax, AUC, half-life, or clearance in any animal species, are not detailed in the provided search results drugbank.com.
Identifying and characterizing metabolites is a critical aspect of ADME research, providing insights into a compound's biotransformation pathways and potential metabolic "soft spots" mdpi.comsciex.comlcms.cz. This is crucial for optimizing drug candidates and supporting safety assessments mdpi.comlcms.cz.
Analytical Techniques: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a key tool for studying drug metabolism due to its sensitivity, selectivity, and speed mdpi.comsciex.comlcms.cz. Techniques like electron activated dissociation (EAD) MS/MS can provide enhanced structural information for metabolite identification sciex.com.
Biotransformation Pathways: Metabolite identification aims to characterize the structural classes of metabolites based on biotransformation reactions such as hydrolysis, oxidation, or glucuronidation mdpi.com.
While this compound has been mentioned in metabolomic analysis in the context of offspring after ischemic stroke, where its levels were observed to be different (p = 0.03) nih.gov, detailed research findings on its specific metabolites, their structures, or the biotransformation pathways involved in this compound's metabolism are not provided in the search results.
Pharmacodynamic Investigations and Biomarker Identification for this compound
Pharmacodynamic (PD) investigations aim to understand the biochemical and physiological effects of a drug and its mechanism of action nih.gov. Biomarkers play a vital role in drug development by validating hypotheses, translating therapies into clinical practice, and monitoring treatment effects pelagobio.combio-rad.com.
Establishing dose-response relationships in preclinical models is fundamental to understanding a compound's pharmacological activity and to predict efficacious exposure targets nih.govgu.sefda.goveuropa.eu.
Study Design: These studies involve administering a range of doses to animal models and observing the corresponding pharmacological responses gu.seeuropa.eu.
Modeling Techniques: Methods combining multiple comparisons and modeling techniques (MCPMod) are used to identify dose-response relationships and estimate doses at a required effect gu.se. Pharmacokinetic/pharmacodynamic (PK/PD) models quantitatively link biomarkers to pharmacological response and validate in vitro to in vivo correlations nih.gov.
Endpoints: Pharmacodynamic studies investigate the dose-response profile to find doses that lead to desired efficacy gu.se.
Specific preclinical dose-response data for this compound, demonstrating its efficacy or pharmacological effects at various concentrations in animal models, are not available in the provided search results drugbank.com.
Biomarkers are measurable indicators of a biological state or condition, used to assess drug activity, predict patient response, and monitor treatment effects pelagobio.combio-rad.comverisimlife.com.
Discovery Methods: Biomarker discovery often involves proteome-wide profiling and other high-throughput analytical approaches to identify novel biomarkers linked to drug response and to map affected biological pathways pelagobio.comnih.gov.
Validation: Validation of biomarkers requires that their levels change in response to a disease, condition, or drug activity in a consistent and statistically significant manner bio-rad.comverisimlife.commdpi.comnih.gov. This process ensures the biomarker's reliability and applicability in research and clinical settings verisimlife.commdpi.com.
While the general importance and methodologies of biomarker discovery and validation are well-described pelagobio.combio-rad.comverisimlife.comnih.govmdpi.comnih.gov, specific biomarkers identified and validated for this compound activity are not detailed in the provided search results drugbank.com. This compound itself was mentioned as a metabolite whose levels differed in a study on ischemic stroke, suggesting its potential as a measurable compound in certain biological contexts nih.gov. However, this does not constitute biomarker discovery or validation for this compound's activity in a pharmacodynamic sense.
Species-Specific Differences in this compound Pharmacokinetics and Pharmacodynamics
Despite comprehensive searches for preclinical pharmacokinetic (PK) and pharmacodynamic (PD) research specifically on this compound, detailed findings regarding its absorption, distribution, metabolism, and excretion (ADME) across different species, as well as any species-specific pharmacodynamic responses, could not be retrieved from the available scientific literature. Consequently, no data tables or specific research findings pertaining to species-specific differences in this compound's pharmacokinetics and pharmacodynamics can be presented.
General principles of pharmacology indicate that species-specific differences in PK and PD are common and can significantly influence a drug's disposition and effects nih.govresearchgate.net. These variations often arise from differences in anatomy, biochemistry, physiology, and behavior among species nih.gov. Factors such as drug absorption, distribution, metabolism (e.g., variations in cytochrome P450 enzymes), and elimination can vary considerably, leading to different drug concentration-time profiles and therapeutic outcomes across animal models researchgate.netredalyc.orgaltasciences.comallucent.com. Such interspecies differences necessitate species-by-species investigation to ensure effective and safe drug use in preclinical development nih.govresearchgate.net. However, without specific research on this compound, these general principles cannot be applied to the compound.
Toxicological Research Methodologies for Fenamole
In Vitro Toxicology Assays for Fenamole
In vitro toxicology assays involve the scientific analysis of the toxic effects of chemical substances on cultured bacterial or mammalian cells in a controlled laboratory environment wikipedia.org. These methods are primarily used to identify potentially hazardous chemicals or to confirm the absence of certain toxic properties during the early stages of drug development wikipedia.org. They are often considered more time and cost-effective than in vivo studies and can reduce the need for animal testing wikipedia.org.
Cytotoxicity assays measure the ability of a substance to cause damage or death to cells, while cell viability studies assess the number of healthy, functioning cells in a population susupport.com. These assays are fundamental in drug screening to determine if a compound affects cell proliferation or exhibits direct cytotoxic effects nih.gov. Cells exposed to cytotoxic compounds may undergo various forms of cell death, such as necrosis or apoptosis, or may cease to grow and divide thermofisher.com.
Common methods for assessing cell viability and cytotoxicity include:
Dye Exclusion Methods: Such as the trypan blue dye exclusion assay, which determines membrane integrity nih.gov.
Metabolic Activity Assays: These measure cellular metabolic processes, indicating cell health nih.govthermofisher.com. Examples include assays that detect the release of enzymes like lactate (B86563) dehydrogenase (LDH) or glucose 6-phosphate dehydrogenase (G6PD) when the cell membrane is damaged thermofisher.com.
ATP Assays: Measuring adenosine (B11128) 5'-triphosphate (ATP) content as an indicator of metabolic activity and cell viability nih.govnih.gov.
Proliferation Assays: Evaluating cell growth and division susupport.com.
These assays are typically performed using diverse cell lines, including mammalian cells like human hepatocytes, to analyze the cytotoxic effects of compounds susupport.comporsolt.com. They provide straightforward, reliable, sensitive, and reproducible approaches for appraising the effects of new compounds on cell survival nih.gov.
Genotoxicity refers to the potential for a substance to cause damage to genetic material, including alterations to DNA structure, information content, and segregation nih.goveuropa.eu. Mutagenicity, a subset of genotoxicity, specifically refers to the induction of permanent, transmissible changes in the genetic material europa.eu. Genotoxicity testing is crucial for identifying potential hazards to humans and understanding the mode of action of positive chemicals service.gov.uk.
A common initial screening method for genotoxicity and mutagenicity is the Bacterial Reverse Mutation Test (Ames test) , which uses bacteria (e.g., Salmonella typhimurium) to detect gene mutations nih.govservice.gov.ukscitovation.comsgs.com. This test is widely used and forms the basis of OECD TG 471 service.gov.uksgs.com. For mammalian systems, the in vitro mammalian cell micronucleus test (OECD TG 487) and the in vitro mammalian chromosome aberration test (OECD 473) are frequently employed to detect chromosomal damage and structural aberrations nih.govsgs.com. These tests are designed to provide information on gene mutations, clastogenicity (chromosome breakage), and aneuploidy (numerical chromosome aberrations) service.gov.uk.
Data from these in vitro genotoxicity tests can be supported by preliminary considerations such as physicochemical properties and Structure-Activity Relationships (SAR) service.gov.uk.
Organ-specific in vitro models are developed to assess the toxicity of compounds on particular organs, addressing limitations of general cell culture models that may not accurately represent in vivo conditions nih.govcriver.com. The liver is a primary target organ for toxicity, making hepatotoxicity models particularly important in drug discovery nih.gov.
Hepatotoxicity Models: A variety of in vitro liver models have been developed to study drug-induced liver injury (DILI) and other forms of hepatic toxicity nih.govd-nb.info. These include:
Cell Culture Models: Traditional 2D monolayer cell cultures using primary human hepatocytes or renewable hepatic cell lines are widely used for assessing hepatotoxicity and investigating DILI mechanisms nih.govd-nb.infonih.gov. While easy and low-cost, 2D models may not fully reproduce in vivo conditions or maintain complete drug metabolic capacity nih.gov.
Precision-Cut Liver Slices: These models allow for the assessment of cellular assays alongside tissue morphology nih.gov.
3D Models: Advancements in 3D culture systems, such as 3D bioprinted cultures, 3D spheroid cultures, and microfluidic cultures (e.g., Liver-Chips), aim to create more physiologically relevant environments criver.comd-nb.infonih.govemulatebio.com. These models can reproduce organ-specific characteristics, including cellular architecture and function, and can be used for long-term toxicity assessment d-nb.infonih.govemulatebio.com. Liver-Chips, for instance, can characterize human toxicities and detect diverse types of liver toxicity, including hepatocellular injury, steatosis, cholestasis, and fibrosis emulatebio.com.
Co-cultures: Combining hepatocytes with non-parenchymal cells (e.g., Kupffer cells, hepatic stellate cells, liver endothelial cells) can create a more physiologically relevant system and stabilize hepatocyte phenotype frontiersin.org.
These models aim to improve the prediction of human liver damage, especially for DILI, which animal models may not always accurately predict due to species differences in metabolism emulatebio.comfrontiersin.org.
In Vivo Toxicological Study Designs for this compound
In vivo toxicological studies involve testing in whole animal models to comprehensively evaluate a compound's safety profile under real biological conditions modernvivo.comvivotecnia.com. These studies provide information that goes beyond data obtained from in vitro systems, allowing for the detection of side effects or toxic effects not evident in isolated systems vivotecnia.com. They are essential for preclinical drug development to establish a drug's safety, efficacy, and feasibility before human trials modernvivo.com.
Acute and sub-chronic toxicity studies are fundamental in assessing the short-term and moderate-term adverse effects of a substance.
Acute Toxicity Assessment: Acute toxicity studies involve exposing animals to a substance for a short period, typically 24 to 96 hours, to assess immediate health effects such as mortality, organ damage, or behavioral changes nih.govcriver.com. The primary aim is to identify unwanted effects that occur immediately or within a short time after a single or multiple administrations within 24 hours nih.gov.
Methodology: These studies often involve administering different doses of the test substance to groups of animals (e.g., female Swiss albino mice) and observing them for signs of toxicity and mortality over a defined period (e.g., 14 days) nih.govbvsalud.org. The procedure may involve multiple stages, with the outcome of each stage determining whether to terminate testing or proceed to the next nih.gov.
Sub-chronic Toxicity Assessment: Sub-chronic toxicity studies evaluate the potential harmful effects from repeated exposure to a substance, typically over a period of 28 to 90 days criver.com. These studies are designed to identify adverse effects that may occur after repeated exposure over a moderate period criver.com.
Methodology: Animals are exposed to the substance via various routes (e.g., oral ingestion, inhalation, or dermal application) criver.com. Observations include changes in body weight, food consumption, behavior, and clinical signs criver.comnoblelifesci.comikm.mk. Hematology, clinical chemistry, urinalysis, and pathology (including histopathology) are typically performed to evaluate target organ toxicities criver.comnoblelifesci.comikm.mk. The procedure may involve using two different strains of test animals to ensure consistency, accuracy, and reproducibility of results researchgate.net.
These studies help in defining safe exposure levels and assessing potential risks to humans criver.com.
Developmental and Reproductive Toxicology (DART) studies are designed to detect any effects of a drug within a complete reproductive cycle, from initial conception to reproductive capacity in the next generation premierconsulting.com. These studies are crucial for non-oncology programs and are generally required between Investigational New Drug (IND) and New Drug Application (NDA) filings premierconsulting.com.
Developmental Toxicity Studies: These studies assess the potential of a substance to cause adverse effects on the developing embryo or fetus, including birth defects, growth retardation, or functional impairments premierconsulting.comnih.gov.
Methodology: Typically carried out using rodent models (e.g., pregnant rats or mice), substances are tested in pregnant animals for their potential to cause toxicity during embryo-fetal development (also known as embryo-fetal developmental study or teratology study, or Segment II study) premierconsulting.comnih.govpharmaron.com. Observations include maternal toxicity, embryotoxicity, fetotoxicity, and teratogenicity (e.g., fetal external, soft tissue, and skeletal evaluations) pharmaron.com. Alternative models like embryonic stem cells, rodent whole embryo culture, and zebrafish are also used for predictive developmental toxicity assays nih.gov.
Reproductive Toxicity Studies: These studies evaluate the effects of a substance on male and female fertility, mating behavior, gamete maturation, and pre- and post-implantation development premierconsulting.compharmaron.com. They can also cover perinatal and postnatal development, including gestation, parturition, and lactation premierconsulting.compharmaron.com.
Methodology: DART studies are categorized into segments based on the timing of test item administration premierconsulting.com. Segment I studies focus on fertility and early embryonic development, including estrous cyclicity, spermatogenesis, mating behavior, fertilization, and early embryogenesis, often using rodents premierconsulting.compharmaron.com. Segment III studies focus on developmental landmarks, sensory functions, motor activity, learning and memory, and reproductive function pharmaron.com. Advanced in vivo systems using organisms like C. elegans can also evaluate reproductive and developmental toxicity endpoints nagibio.ch. Regulatory guidelines, such as ICH S5(R3), provide international standards for these assessments fda.gov.
These studies are vital for ensuring the safety of new drug candidates and identifying potential risks to reproductive health and offspring development premierconsulting.comnih.gov.
Immunotoxicity and Hypersensitivity Investigations
Immunotoxicity studies are designed to assess the potential of a chemical compound to adversely affect the immune system, leading to altered immune responses. These investigations typically involve evaluating effects on immune cell populations, lymphoid organ integrity, and specific immune functions, such as antibody production or cell-mediated immunity. Hypersensitivity investigations, on the other hand, focus on determining if a compound can elicit allergic reactions, which are undesirable immune responses to otherwise harmless substances. These reactions can range from mild skin rashes to severe, life-threatening systemic responses. Preclinical immunotoxicity and hypersensitivity assessments are vital for identifying potential risks early in the development process of any new compound. nist.gov
Computational Toxicology and In Silico Predictions for this compound
Computational toxicology, often referred to as in silico toxicology, utilizes computer-based models and algorithms to predict the toxicological properties of chemical compounds. This approach offers a cost-effective, time-efficient, and ethically favorable alternative or complement to traditional in vitro and in vivo testing methods, particularly in the early stages of compound assessment. immunocure.usnih.gov By leveraging vast datasets of known chemical structures and their associated toxicological outcomes, computational models can identify potential hazards and prioritize compounds for further experimental investigation. immunocure.usnih.gov
Structure-Toxicity Relationship (STR) Modeling for this compound
Structure-Toxicity Relationship (STR) modeling, including Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) approaches, aims to establish mathematical relationships between the chemical structure of a compound and its toxicological activity. nih.gov These models use molecular descriptors, which are numerical representations of a molecule's physicochemical properties, to predict various toxicity endpoints such as mutagenicity, carcinogenicity, or acute toxicity. gjesm.netnih.gov By identifying specific structural features (toxicophores) that correlate with adverse effects, STR modeling can guide the design of safer compounds and provide insights into potential mechanisms of toxicity. gjesm.net
While STR modeling is a widely applied tool in toxicology, specific published STR or QSAR studies focusing solely on this compound (1-phenyl-1H-1,2,3,4-tetrazol-5-amine, PubChem CID: 21640) were not found in the reviewed literature. The general principles of STR modeling, however, would be applicable to this compound, allowing for predictions of its toxicological profile based on its structural characteristics if sufficient training data for similar compounds were available.
Physiologically Based Toxicokinetic (PBTK) Modeling Applications
Physiologically Based Toxicokinetic (PBTK) models are sophisticated computational tools that describe the absorption, distribution, metabolism, and excretion (ADME) of a chemical compound within a biological system. pharmaffiliates.comnih.gov These models represent the body as a series of interconnected compartments (e.g., liver, kidney, fat, blood) and use physiological parameters (e.g., organ volumes, blood flow rates) and chemical-specific properties (e.g., partition coefficients, metabolic rates) to simulate the time-course of a chemical and its metabolites in different tissues and organs. pharmaffiliates.comfrontiersin.org PBTK modeling is crucial for extrapolating toxicity data across species, routes of exposure, and exposure scenarios, and for translating in vitro data to in vivo predictions, thereby reducing the need for extensive animal testing. pharmaffiliates.comgjesm.net
As with other advanced toxicological methodologies, specific applications of PBTK modeling for this compound (1-phenyl-1H-1,2,3,4-tetrazol-5-amine, PubChem CID: 21640) were not identified in the available research. However, the principles of PBTK modeling are broadly applicable to understanding the internal dosimetry of any chemical, including this compound, which is essential for a comprehensive toxicological risk assessment.
Machine Learning and AI in this compound Toxicity Prediction
While machine learning and AI are increasingly employed in predictive toxicology across a wide range of compounds, specific published studies detailing the application of these techniques for toxicity prediction of this compound (1-phenyl-1H-1,2,3,4-tetrazol-5-amine, PubChem CID: 21640) were not found. The general capabilities of ML and AI in toxicology, however, underscore their potential utility for assessing the toxicity of this compound if relevant training datasets become available.
Structure Activity Relationship Sar Studies of Fenamole and Its Analogues
Methodologies for SAR Elucidation of Fenamole
The elucidation of SAR for compounds like this compound involves a range of experimental and computational methodologies, each offering unique insights into the structural features critical for activity.
Classical SAR approaches involve systematic chemical modifications to a lead compound and subsequent testing of the biological activity of the resulting analogues. This method allows for the qualitative assessment of how specific structural changes affect activity.
Substituent Effects : In the context of aromatic systems, substituent effects play a significant role in modulating biological activity. These effects can be electronic (inductive or resonance) or steric. Electron-donating or electron-withdrawing groups, as well as their position on the aromatic ring, can influence the molecule's reactivity and its ability to interact with biological targets. nih.govmdpi.com While specific detailed studies on the substituent effects directly on this compound (1-phenyltetrazol-5-amine) are not widely reported in the current literature, studies on other tetrazole derivatives provide relevant insights. For instance, in 1,5-disubstituted tetrazoles, the presence of a 4-ethoxyphenyl group at either the N-1 or C-5 position of the tetrazole ring has been identified as crucial for achieving maximal antiproliferative activity. acs.org Similarly, in N-(furan-2-ylmethyl)-1H-tetrazol-5-amine derivatives, specific substituents like 3-chloro-4-fluorophenyl or 3-chloro-4-methylphenyl have been shown to yield excellent antimicrobial profiles, demonstrating the impact of substituent identity and position on biological efficacy. nih.gov These findings underscore the general principle that careful selection and placement of substituents around the phenyl and tetrazole rings of this compound could significantly alter its biological profile.
Conformational Analysis : Conformational analysis examines the preferred three-dimensional arrangements of atoms in a molecule and how these conformations influence its interaction with a biological target. For a molecule like this compound, with a rotatable bond between the phenyl group and the tetrazole ring, different conformations could present varied binding interfaces to a receptor. Although specific conformational analysis studies for this compound's SAR are not detailed in the available literature, such analyses are routinely employed in drug design to understand how molecular flexibility and preferred orientations contribute to binding affinity and specificity.
Quantitative Structure-Activity Relationship (QSAR) modeling extends classical SAR by establishing mathematical relationships between a molecule's chemical structure (represented by numerical descriptors) and its biological activity. nih.govmdpi.com This allows for the prediction of activity for untested compounds and provides a more rigorous understanding of the structural features driving activity.
QSAR models typically correlate physicochemical properties (e.g., lipophilicity, electronic properties, steric parameters) or structural features with observed biological responses. For example, QSAR studies on various drug classes, including tetrazole derivatives, have utilized molecular descriptors such as the energy difference between the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) (DeltaE), molecular refractivity (MR), and molecular weight (M(r)) to predict activity. nih.gov The development of QSAR models for this compound derivatives would involve:
Descriptor Calculation : Computing various molecular descriptors for a series of this compound analogues.
Statistical Modeling : Employing statistical methods (e.g., multiple linear regression, partial least squares) to build a model that correlates these descriptors with the observed biological activity.
Validation : Rigorously validating the model using internal (e.g., leave-one-out cross-validation) and external validation sets to ensure its predictive power.
While specific QSAR models for this compound's precise activities are not detailed in the general literature, the methodology is broadly applicable to its derivatives to quantify the impact of structural changes on its reported anti-inflammatory or muscle relaxant properties.
Moving beyond 2D descriptors, 3D-QSAR and pharmacophore modeling consider the three-dimensional arrangement of molecular features, which is crucial for molecular recognition and binding at biological targets.
3D-QSAR : This approach analyzes and compares the 3D molecular fields (e.g., steric, electrostatic, hydrophobic) generated in the vicinity of a set of ligands to establish a quantitative correlation with their biological activities. googleapis.com Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are prominent examples. googleapis.com These techniques are particularly valuable when the precise 3D structure of the biological target is unknown, as they infer receptor requirements from the ligand structures. Applying 3D-QSAR to this compound analogues would involve aligning the molecules and then calculating their molecular fields in a defined grid, followed by statistical correlation with activity data. This would generate contour maps highlighting regions where specific steric or electrostatic properties are favorable or unfavorable for activity.
Pharmacophore Modeling : A pharmacophore defines the essential 3D arrangement of structural and electronic features required for a molecule to interact with a specific biological target and elicit a biological response. slideshare.netmdpi.com These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic centers, and ionizable groups. For tetrazole compounds, pharmacophore models have been successfully established, identifying key features such as aromatic rings and hydrogen bond acceptors/donors that contribute to their biological activity. nih.gov For this compound, a pharmacophore model would delineate the critical spatial arrangement of its phenyl group, tetrazole ring, and amino group, as well as any other relevant features, that are necessary for its observed muscle relaxant or anti-inflammatory effects. This model can then be used for virtual screening of chemical libraries to identify novel compounds with similar activity profiles.
Identification of Key Structural Determinants for this compound's Biological Activities
Identifying the key structural determinants involves pinpointing the specific parts of the molecule responsible for its efficacy, selectivity, and specificity.
This compound is characterized by its 1-phenyltetrazol-5-amine structure. The tetrazole ring itself is a significant structural motif in medicinal chemistry, often serving as a bioisostere for carboxyl or amide groups due to its acidic nature and ability to form hydrogen bonds. researchgate.net This bioisosteric replacement can sometimes lead to improved pharmacokinetic properties or altered selectivity.
Phenyl Group at N1 : The phenyl group attached to the nitrogen at position 1 of the tetrazole ring is a primary determinant. In other 1,5-disubstituted tetrazoles, modifications to the phenyl group have been shown to significantly impact antiproliferative activity, with specific substitutions (e.g., 4-ethoxyphenyl) maximizing efficacy. acs.org The electronic and steric nature of substituents on this phenyl ring would likely influence this compound's binding interactions with its target.
Amino Group at C5 : The amino group at position 5 of the tetrazole ring is another critical feature. This group can act as a hydrogen bond donor or acceptor, facilitating crucial interactions with a receptor. The basicity and accessibility of this amino group could be vital for its biological activity.
Tetrazole Ring : The heterocyclic tetrazole ring provides a rigid scaffold and a unique electronic environment. Its ability to engage in various non-covalent interactions (e.g., hydrogen bonding, π-stacking) with a target protein would be central to this compound's efficacy. The reported copper chelating property of this compound ncats.io suggests that the tetrazole ring and the amino group likely participate in metal coordination, which could be linked to some of its biological effects.
Selectivity and specificity are paramount in drug design to minimize off-target effects and enhance therapeutic windows. These properties are often influenced by subtle structural elements that enable differential binding to target versus off-target proteins.
Differential Binding Interactions : Achieving selectivity often involves designing molecules that form unique interactions with the desired target, such as specific hydrogen bonds, hydrophobic contacts, or electrostatic interactions that are not present or are less favorable in other related targets. nih.govgoogle.com For example, studies on fenamates (a class of NSAIDs, though this compound is a phenyltetrazole and not a fenamate, it is sometimes listed alongside them in patents googleapis.comgoogleapis.comgoogle.comgoogleapis.comgoogleapis.comgoogleapis.com) as Slo2.1 channel activators revealed that N-phenylanthranilic acid was the minimal pharmacophore, and specific point mutations in the channel altered sensitivity, indicating precise structural requirements for interaction. nih.gov
Electronic Distribution : The electronic properties of different parts of this compound, influenced by its phenyl and tetrazole moieties, would dictate electrostatic interactions with charged or polar residues in a binding site. Modulating these electronic properties through substituent changes could fine-tune selectivity.
In the absence of specific detailed SAR studies focusing exclusively on this compound's efficacy and selectivity, the general principles derived from studies on other tetrazole derivatives and related bioactive compounds would guide the understanding and future investigation of this compound's structure-activity relationships.
Computational Approaches in this compound SAR Studies
Computational approaches have become indispensable tools in modern drug discovery and the elucidation of Structure-Activity Relationships (SAR) frontiersin.orgnih.gov. These methodologies enable researchers to model, simulate, and evaluate molecular interactions, predict physicochemical properties, and explore vast chemical spaces efficiently frontiersin.orggoogleapis.com. While this compound (PubChem CID: 21640), also known as 1-phenyl-1H-1,2,3,4-tetrazol-5-amine, is a known chemical compound that has been investigated for its anti-inflammatory properties and for supportive care in conditions like dental plaque drugbank.comechemi.com, detailed and specific computational SAR studies focusing on this compound itself, such as extensive molecular docking, molecular dynamics simulations, or fragment-based SAR exploration, are not extensively documented in the publicly available search results. However, the principles of these computational methods are broadly applicable to understanding and optimizing the SAR of various compounds, including analogues of this compound.
Computational methods, broadly encompassing quantum and classical mechanics, are valuable for understanding and predicting the properties and behavior of biological molecules, particularly in drug design and protein-ligand interactions nih.gov. They complement experimental data, optimize experimental design, and predict relevant properties for chemical systems that are challenging to handle experimentally mdpi.com.
Molecular Docking and Dynamics Simulations
Molecular docking is a computational technique used to predict the preferred orientation of a small molecule (ligand) when bound to a larger molecule (receptor or protein) to form a stable complex jppres.commdpi.commdpi.com. This method aims to predict the binding mode and affinity between a ligand and its target, providing insights into the key interactions driving biological activity jppres.commdpi.com. In the context of SAR studies, molecular docking can help rationalize the observed activity differences among a series of analogues by illustrating how structural modifications impact binding to a specific target mdpi.com. For instance, it can reveal critical hydrogen bonds, π-π stacking, or hydrophobic interactions that contribute to ligand stabilization mdpi.com.
Molecular dynamics (MD) simulations extend the insights gained from docking by providing a time-dependent view of molecular systems mdpi.commdpi.comdovepress.com. MD simulations track the movement of atoms and molecules over time, allowing for the investigation of structural, dynamical, and thermodynamical properties of a molecular system, such as a protein-ligand complex immersed in a solvent mdpi.comdovepress.com. These simulations can reveal the stability of binding poses, conformational changes in the protein or ligand upon binding, and the flexibility of the binding site, which are crucial factors influencing drug efficacy mdpi.commdpi.comdovepress.comrsc.org. For example, MD simulations can analyze parameters like root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and radius of gyration (Rg) to assess system stability and dynamics mdpi.com. While general applications of molecular docking and dynamics simulations are widespread in drug discovery, specific detailed studies applying these techniques to this compound and its analogues to elucidate their SAR were not found in the provided information.
Fragment-Based SAR Exploration
Fragment-Based Drug Design (FBDD) is a powerful strategy in drug discovery that utilizes small, low molecular weight chemical fragments as starting points for lead discovery and optimization openaccessjournals.comfrontiersin.orgcbirt.net. Instead of screening large, complex molecules, FBDD involves screening libraries of fragments (typically <300 Da) that bind to a target protein with low affinity openaccessjournals.comfrontiersin.org. The primary advantage of fragments lies in their reduced molecular complexity, which allows for a more detailed exploration of the binding site and a better understanding of the structure-activity relationships (SAR) openaccessjournals.com.
Once weakly binding fragments are identified, often through biophysical techniques like X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, or surface plasmon resonance (SPR), they are then optimized through iterative cycles openaccessjournals.comfrontiersin.orgnuvisan.com. This optimization can involve:
Fragment Growing: Adding functional groups or substituents to a fragment to improve its potency and binding affinity openaccessjournals.comfrontiersin.org.
Fragment Linking: Combining two or more fragments that bind to adjacent sites on the target protein to create a larger molecule with increased affinity openaccessjournals.comfrontiersin.org.
Fragment Merging: Integrating multiple fragments into a single, more potent compound openaccessjournals.comfrontiersin.org.
FBDD offers advantages such as exploring a larger chemical space more efficiently and potentially accelerating lead discovery by providing valuable information about critical binding interactions and pharmacophores openaccessjournals.comnuvisan.com. Although FBDD is a recognized and effective approach for SAR exploration and lead optimization, specific applications of this methodology to this compound or its direct analogues were not detailed in the provided search results.
Advanced Research Topics and Therapeutic Applications of Fenamole
Repurposing and Novel Applications of Fenamole
Drug repurposing, or repositioning, is a strategic approach to identify new therapeutic uses for existing medications. This method offers significant advantages over de novo drug discovery, including reduced development time and costs, and a pre-established safety profile shibapharma.comeuropa.eunih.govwikipedia.org. This compound has been explored for novel applications in several areas.
Investigational Use in Supportive Care (e.g., Side Effects, Dental Plaque)
This compound has been specifically investigated for its potential in the supportive care of "Side Effects" and "Dental Plaque" drugbank.comdrugbank.comnih.govdrugbank.com. While the precise nature of the "side effects" this compound aims to support is not extensively detailed in publicly available research, supportive care generally involves managing adverse reactions that arise from primary treatments, such as those experienced by cancer patients, including oral complications like mucositis or dry mouth msdmanuals.comnih.govbsperio.org.uk.
In the context of dental plaque, this compound has been a subject of investigation. Dental plaque is a biofilm that contributes to various oral health issues, including calculus formation bsperio.org.ukgavinpublishers.com. While specific mechanisms of this compound's action on dental plaque are not detailed, other systemic medications have been shown to influence oral calculus formation, a process closely linked to plaque merckmanuals.com. The general approach to dental plaque management often involves disrupting biofilm and promoting remineralization, with agents like chlorhexidine (B1668724) and fluoride (B91410) being well-established gc.dentalarpimed.ammdpi.com.
Exploration of this compound in Other Disease Areas (e.g., Rheumatoid Conditions)
Beyond supportive care, this compound's potential has been explored in other disease areas, notably rheumatoid conditions. This compound is listed alongside non-steroidal anti-inflammatory drugs (NSAIDs) such as Fenbufen and Fenclofenac, which are known for their use in treating inflammatory conditions like osteoarthritis and tendinitis drugbank.comgoogle.comarthritis.org. Furthermore, this compound appears in databases associated with "rheumatoid arthritis" and "Malignant rheumatoid arthritis," suggesting its consideration in the management of these inflammatory and autoimmune disorders uni.lunibn.go.jp. While this indicates a potential role, detailed clinical study data or specific mechanisms of action for this compound in treating rheumatoid conditions are not widely disclosed in the available information.
Drug-Drug Interaction (DDI) Research Involving this compound
Pharmacokinetic DDI Mechanisms with this compound
Pharmacokinetic (PK) DDIs occur when one drug alters the absorption, distribution, metabolism, or excretion (ADME) of another drug, thereby changing its concentration at the site of action nih.govmsdmanuals.commerckmanuals.comstanford.edu. Key mechanisms of PK interactions include:
Absorption: Changes in gastric pH or gastrointestinal motility can affect drug absorption nih.gov.
Distribution: Competition for plasma protein binding sites can alter the free concentration of a drug msdmanuals.comnih.gov.
Metabolism: This is a primary mechanism for drug elimination, often involving cytochrome P450 (CYP450) enzymes. DDIs can occur through enzyme induction (increasing enzyme expression, leading to reduced victim drug concentration) or enzyme inhibition (reducing enzyme activity, leading to increased victim drug concentration) wikipedia.orgnih.govgoogle.comnih.govdrugbank.comsps.nhs.uknih.gov. Inhibition can be reversible or irreversible (mechanism-based) sps.nhs.uk.
Excretion: Alterations in renal or biliary excretion, often mediated by drug transporters, can impact drug clearance msdmanuals.comdrugbank.com.
While general PK DDI mechanisms are well-established, specific research findings detailing this compound's role as either a perpetrator or victim in these mechanisms (e.g., specific CYP enzymes it inhibits or induces, or transporters it interacts with) are not explicitly detailed in the provided search results drugbank.com.
Pharmacodynamic DDI Mechanisms with this compound
Pharmacodynamic (PD) DDIs involve one drug altering the sensitivity or responsiveness of tissues to another drug at the target organ, without necessarily affecting the other drug's concentration nih.govmsdmanuals.commerckmanuals.com. These interactions can manifest as:
Additive effects: When the combined effect of two drugs is equal to the sum of their individual effects.
Synergistic effects: When the combined effect is greater than the sum of their individual effects.
Antagonistic effects: When one drug opposes the effect of another google.comnih.govnih.gov.
Similar to PK DDIs, while the principles of PD interactions are understood, specific research findings describing how this compound might engage in additive, synergistic, or antagonistic PD interactions with other compounds are not detailed in the available information.
Clinical Implications of this compound DDIs
The clinical implications of DDIs can range from reduced therapeutic efficacy to increased toxicity, potentially leading to adverse drug reactions or treatment failure nih.govmerckmanuals.comarpimed.amdrugbank.comnih.gov. Clinically significant interactions are particularly concerning for drugs with a narrow therapeutic index, where small changes in concentration can have large effects nih.govmerckmanuals.comgoogle.com. Proactive identification and management of DDIs are critical for patient safety, often involving monitoring drug concentrations or vital signs, and utilizing drug interaction software and databases merckmanuals.comarpimed.amgoogle.com. Given the current lack of specific DDI data for this compound, its precise clinical implications in combination with other drugs remain to be elucidated through further dedicated research.
Nanotechnology and Advanced Delivery Systems for this compound
The field of nanotechnology offers promising avenues for enhancing drug delivery by improving drug accumulation at target sites, increasing cellular internalization, and optimizing therapeutic outcomes mdpi.comresearchgate.net. Nanoparticles, typically less than 100 nm in at least one dimension, can serve as effective transport and delivery systems for therapeutic agents nih.gov. While the general principles of nanotechnology-based drug delivery systems are well-established, specific detailed research findings or data tables concerning the encapsulation, characterization, or targeted delivery of this compound using these advanced systems were not found in the provided search results.
Targeted drug delivery aims to increase the concentration of medication in specific parts of the body, such as diseased tissues, while minimizing interaction with healthy tissues wikipedia.org. This approach, often founded on nanomedicine, can prolong drug interaction with diseased tissue, reduce dosage frequency, and potentially lower side effects wikipedia.org. Strategies include passive targeting, which leverages physiological characteristics like leaky vasculature in tumors, and active targeting, which involves coating nanoparticles with moieties (e.g., peptides, antibodies) that bind specifically to receptors on target cells mdpi.comwikipedia.orgmdpi.com. Although these strategies are being developed for various therapeutic agents, specific research detailing targeted delivery strategies for this compound was not found.
Analytical Chemistry Methodologies for this compound Research
Analytical chemistry methodologies are crucial for the quantification of drugs and their metabolites in biological matrices, ensuring accuracy and reproducibility in drug discovery and development ijpsjournal.comresolvemass.caich.org. While these techniques are fundamental to pharmaceutical research, specific detailed research findings or data tables on the advanced analytical characterization of this compound or its metabolites using the methodologies outlined below were not found in the provided search results.
Spectroscopic techniques are essential tools for elucidating the molecular structure, composition, and properties of chemical compounds numberanalytics.comazonano.com. These methods involve the interaction of electromagnetic radiation with the analyte uniba.sk.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful technique for structural elucidation, providing detailed information about molecular structure, dynamics, and interactions. It is non-destructive and highly sensitive numberanalytics.comiitm.ac.in.
Infrared (IR) Spectroscopy: Used for monitoring reactions and identifying functional groups, providing information about molecular structure and composition numberanalytics.comiitm.ac.in.
Mass Spectrometry (MS): Offers high sensitivity and selectivity, and the ability to generate molecular mass and formula. It is often coupled with chromatographic techniques for enhanced identification mdpi.comiitm.ac.inresearchgate.netscribd.com.
UV-Visible (UV-Vis) Spectroscopy: Widely used to analyze the electronic structure of materials and determine properties like bandgap azonano.comiitm.ac.in.
Despite the broad applicability of these advanced spectroscopic techniques in chemical characterization, specific detailed research findings or data tables demonstrating their application for the characterization of this compound were not identified in the search.
Chromatographic methods are considered the gold standard for the separation and quantification of various compounds in complex mixtures frontiersin.orgunl.edu. These techniques separate substances based on their differential affinities for a stationary phase and a mobile phase uniba.sk.
High-Performance Liquid Chromatography (HPLC): A versatile technique widely used for the separation and quantitative estimation of drugs and metabolites, even at low concentrations, in biological matrices resolvemass.caresearchgate.net.
Gas Chromatography (GC): Primarily used for volatile and thermally stable compounds, often coupled with mass spectrometry (GC-MS) for identification and quantification ijpsjournal.comfrontiersin.org.
Supercritical Fluid Chromatography (SFC): A rapidly expanding technique for analyzing compounds across a range of polarities, from nonpolar to highly polar metabolites, and can be coupled with mass spectrometry (SFC-MS) nih.gov.
Size-Exclusion Chromatography (SEC): Can be used to analyze the size distribution of nanoparticles and separate molecules based on their hydrodynamic radius mdpi.com.
While these chromatographic methods are routinely employed for separating and identifying compounds and their metabolites, specific studies detailing the application of these advanced separation methods for this compound and its metabolites were not found in the search results.
Bioanalytical method development involves designing, validating, and applying analytical techniques to quantify drugs, metabolites, and biomarkers in biological matrices such as plasma, serum, urine, or tissues ijpsjournal.comresolvemass.caich.org. This process is crucial for pharmacokinetic and toxicokinetic studies, ensuring accurate and reliable data for drug development and regulatory submissions resolvemass.caich.orglabmanager.com.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Often considered the gold standard for its high sensitivity and specificity in detecting and quantifying small molecules and metabolites in complex biological samples ijpsjournal.comresolvemass.ca.
Sample Preparation Techniques: Essential for removing interfering substances from biological matrices and enhancing analyte recovery. Common methods include protein precipitation, liquid-liquid extraction, and solid-phase extraction (SPE) ijpsjournal.comresearchgate.net.
Despite the critical role of bioanalytical methods in drug research, specific details or data tables on the development and validation of bioanalytical methods for the quantification of this compound in biological matrices were not identified in the provided search results.
Future Directions and Emerging Research Avenues for Fenamole
Integration of Omics Technologies in Fenamole Research (e.g., Proteomics, Metabolomics)
The rapidly evolving field of omics sciences, encompassing genomics, transcriptomics, proteomics, and metabolomics, offers the potential to study biological systems with unprecedented breadth and depth nih.govmdpi.com. For this compound research, integrating these high-throughput technologies could provide critical insights into its mechanisms of action and systemic effects.
Proteomics: Future studies could employ proteomics to investigate changes in protein expression profiles within biological systems exposed to this compound. This approach could identify specific protein targets or pathways modulated by this compound, elucidating its molecular interactions and potential therapeutic or adverse effects.
Metabolomics: Given that this compound itself has been observed in metabolite analyses nih.gov, metabolomics could be instrumental in understanding its metabolic fate within organisms. By analyzing alterations in endogenous metabolite levels following this compound exposure, researchers could gain insights into its impact on cellular metabolism, identify biomarkers of its activity, or explore its role as a bioactive metabolite.
Multi-Omics Integration: The synergistic integration of multiple omics datasets (e.g., proteomics and metabolomics) offers a holistic view of complex biological processes medrxiv.org. For this compound, a multi-omics approach could reveal intricate networks of molecular changes, providing a deeper understanding of its systemic biological impact and guiding the development of more targeted research strategies. This integration can also aid in the identification of novel trans-omic prognostic and diagnostic biomarkers nih.gov.
Development of Predictive Models for this compound Efficacy and Safety
The application of predictive models, leveraging statistical and machine learning techniques, represents a crucial future direction for assessing this compound's efficacy and safety profiles pharmacovigilanceanalytics.commedrxiv.org. These computational tools can forecast biological outcomes based on extensive datasets.
Efficacy Prediction: Should this compound be developed for specific therapeutic indications, predictive models could be built using preclinical data, in vitro assays, and, eventually, clinical trial data. These models would aim to forecast this compound's therapeutic effectiveness in various biological contexts or patient subpopulations, potentially incorporating genetic and molecular features to enhance precision pharmacovigilanceanalytics.com.
Safety Prediction: A significant application of predictive modeling lies in the early identification of potential drug risks and adverse reactions pharmacovigilanceanalytics.com. For this compound, models could be developed to predict the likelihood of adverse effects based on its chemical structure, physicochemical properties, and any observed biological interactions. Integrating diverse biomedical data sources, including electronic health records and genomic data, can create more accurate and individualized risk profiles pharmacovigilanceanalytics.com.
Model Validation and Regulatory Frameworks: For predictive models to be translated into practical applications, rigorous validation processes are essential to ensure their accuracy and consistency pharmacovigilanceanalytics.commedrxiv.org. Future research must focus on robust validation of these models for this compound, adhering to evolving regulatory standards for drug safety and efficacy assessment.
Collaborative Research Opportunities and Interdisciplinary Approaches for this compound Studies
Advancing research on this compound will greatly benefit from collaborative and interdisciplinary approaches, bringing together diverse expertise and methodologies numberanalytics.commmust.ac.kegeorgiasouthern.edued.gov. Such collaborations foster a richer understanding and enhance the validity and reliability of research findings numberanalytics.com.
Chemical and Medicinal Chemistry Partnerships: Collaborations with synthetic chemists could lead to the development of novel this compound analogs with improved potency, selectivity, or pharmacokinetic properties. Medicinal chemists can apply computational design and synthesis to optimize this compound's structure for specific biological targets.
Pharmacology, Toxicology, and Systems Biology Integration: Partnerships with pharmacologists and toxicologists are crucial for elucidating this compound's precise mechanism of action, dose-response relationships, and potential toxicological profiles. Integrating systems biology expertise can help map this compound's interactions within complex biological networks.
Computational and Data Science Collaborations: Given the increasing volume of biological data, collaborations with computational biologists and data scientists are vital for analyzing omics data, developing and validating predictive models, and performing advanced simulations like molecular docking.
Clinical and Translational Research Teams: Should this compound progress towards clinical investigation, interdisciplinary teams comprising clinicians, pharmacologists, statisticians, and regulatory affairs specialists will be essential to design and execute robust clinical trials and translate research findings into clinical practice.
Ethical Considerations in this compound Research
As with all scientific inquiry involving chemical compounds with potential biological activity, ethical considerations are paramount in this compound research. These principles guide research designs and practices to protect the rights of participants and maintain scientific integrity aithor.comscribbr.comresearchgate.net.
Informed Consent: If future research on this compound involves human subjects (e.g., in clinical trials or observational studies related to its presence as a metabolite), ensuring voluntary and fully informed consent is a fundamental ethical requirement aithor.comscribbr.comresearchgate.net. Participants must understand the purpose, benefits, risks, and funding of the study before agreeing to participate scribbr.com.
Confidentiality and Anonymity: Protecting the privacy and identities of research participants, especially when handling sensitive health or personal data, is crucial scribbr.comresearchgate.net. Measures to ensure anonymity and confidentiality must be rigorously implemented.
Minimizing Potential for Harm: Researchers must diligently consider and minimize any potential physical, psychological, social, or legal harm to participants during this compound studies scribbr.com. This involves careful risk assessment and the implementation of appropriate safeguards.
Data Integrity and Transparency: Upholding the highest standards of data integrity, accuracy, and transparency in reporting this compound research findings is essential. This includes avoiding bias, falsification, or selective reporting of results researchgate.net.
Benefit-Risk Assessment: A continuous ethical imperative is to balance the potential societal benefits of this compound research (e.g., new therapeutic insights) against any risks posed to research participants or the environment scribbr.comresearchgate.net.
Q & A
Q. How do I identify research gaps in Fenamole's pharmacological mechanisms?
Conduct a systematic literature review using databases like PubMed, Scopus, and Web of Science, prioritizing peer-reviewed studies from the last decade. Apply the FINERMAPS framework (Feasible, Interesting, Novel, Ethical, Relevant, Manageable, Appropriate, Potential Value, Systematic) to evaluate gaps in understanding its anti-inflammatory action or metabolic pathways. Cross-reference preclinical and clinical studies to highlight discrepancies in efficacy or toxicity data .
Q. What experimental design principles are critical for initial this compound studies?
Use the PICOT framework (Population/Problem, Intervention/Indicator, Comparison, Outcome, Time) to structure hypotheses. For in vitro assays, include dose-response curves with positive/negative controls (e.g., COX-2 inhibitors for anti-inflammatory studies). For in vivo models, ensure species-specific metabolic considerations (e.g., murine vs. human CYP450 enzyme activity) and adhere to ARRIVE guidelines for reproducibility .
Q. Which analytical methods are recommended for characterizing this compound's physicochemical properties?
Employ HPLC-MS/MS for purity assessment and metabolite identification, DSC/TGA for thermal stability profiling, and NMR spectroscopy for structural elucidation. Validate methods per ICH Q2(R1) guidelines, including specificity, linearity, and precision parameters. Cross-validate results with computational tools like Gaussian for molecular dynamics simulations .
Advanced Research Questions
Q. How can contradictory pharmacokinetic data for this compound be resolved?
Perform meta-analyses of existing datasets using PRISMA guidelines, stratifying by administration routes (oral vs. topical) and patient demographics. Apply Bayesian hierarchical models to account for inter-study variability. Validate hypotheses with in silico absorption-distribution-metabolism-excretion (ADME) models (e.g., GastroPlus) to simulate bioavailability under varying physiological conditions .
Q. What strategies optimize this compound formulation stability in long-term studies?
Implement Design of Experiments (DoE) with response surface methodology (RSM) to test excipient compatibility. Monitor degradation products via accelerated stability testing (40°C/75% RH) per ICH Q1A guidelines. Use multivariate analysis (e.g., PCA) to identify critical factors (pH, humidity) influencing shelf life .
Q. How can this compound's cross-species toxicity discrepancies be addressed?
Apply allometric scaling to adjust dose thresholds between rodents and humans, incorporating species-specific metabolic rate and body surface area. Validate with PBPK modeling (e.g., Simcyp) to simulate organ-specific exposure. Conduct in vitro interspecies comparisons using hepatocyte cultures or microphysiological systems (e.g., organ-on-a-chip) .
Q. What methodologies elucidate this compound's off-target effects in complex biological systems?
Integrate multi-omics approaches :
- Proteomics (LC-MS/MS) to map protein interaction networks.
- Transcriptomics (RNA-seq) to identify dysregulated pathways.
- Metabolomics (NMR/HRMS) to profile endogenous metabolite shifts. Use systems pharmacology tools (e.g., Cytoscape) for pathway enrichment analysis and prioritize targets with high clinical relevance .
Q. How should researchers navigate conflicting clinical trial outcomes for this compound?
Conduct individual participant data (IPD) meta-analysis to harmonize heterogeneous datasets. Apply Cochran’s Q test to quantify heterogeneity and random-effects models to pool effect sizes. Explore subgroup analyses (e.g., age, comorbidities) using mixed-effects regression to identify confounding variables .
Methodological Frameworks
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
